Product packaging for 2-bromo-N-(piperidin-1-yl)pyridin-4-amine(Cat. No.:CAS No. 1713163-39-3)

2-bromo-N-(piperidin-1-yl)pyridin-4-amine

Cat. No.: B1401907
CAS No.: 1713163-39-3
M. Wt: 256.14 g/mol
InChI Key: XWGDTRGVVJRLNU-UHFFFAOYSA-N
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Description

2-Bromo-N-(piperidin-1-yl)pyridin-4-amine (CAS 1713163-39-3) is a high-purity chemical compound with the molecular formula C10H14BrN3 and a molecular weight of 256.14 g/mol. This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring the 2-aminopyridine scaffold, similar to this one, are extensively investigated for their biological activity. Research indicates that such structures are key components in the development of potent and selective inhibitors for enzymes like human neuronal nitric oxide synthase (hnNOS), a therapeutic target for neurodegenerative disorders . The bromine atom on the pyridine ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse chemical libraries . Furthermore, the piperidin-1-yl group is a common pharmacophore found in molecules designed to interact with the central nervous system, and its presence can influence critical properties like blood-brain barrier permeability . This product is provided with a purity of not less than 98% (NLT 98%) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrN3 B1401907 2-bromo-N-(piperidin-1-yl)pyridin-4-amine CAS No. 1713163-39-3

Properties

IUPAC Name

2-bromo-N-piperidin-1-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-10-8-9(4-5-12-10)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGDTRGVVJRLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Nucleophilic Substitution with Piperidine

  • Reagents: Piperidine and a suitable base (e.g., potassium carbonate).
  • Conditions: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).
  • Procedure: The 2-bromopyridine undergoes nucleophilic aromatic substitution (SNAr), where the piperidine nitrogen displaces the bromide at the 4-position of the pyridine ring.

Research Data: This approach is well-documented for similar compounds, with reaction times of 12–24 hours and yields often exceeding 70%.

Method B: Palladium-Catalyzed Cross-Coupling

  • Reagents: 2-bromopyridine, piperidine, Pd catalysts (e.g., Pd(PPh₃)₄), and bases like cesium carbonate.
  • Conditions: Reactions performed in toluene or dioxane at 80–120°C under inert atmosphere.
  • Outcome: Efficient coupling with high yields (up to 85%) and regioselectivity at the 4-position.

Research Findings: Cross-coupling methods provide high selectivity and are suitable for synthesizing derivatives with various substituents.

Summary of Preparation Methods

Method Starting Material Reagents Conditions Advantages Disadvantages Yield
Direct Bromination Pyridine derivatives Bromine, catalysts 80–120°C Simple, direct Over-bromination, mixture of isomers Moderate to high
Halogenation of 2-Aminopyridine 2-Aminopyridine Br₂, HBr ~250°C High yield, scalable Requires high temperature >90%
Copper-catalyzed bromination Pyridine Br₂, CuBr 300–400°C Simple steps Low yield, by-products Low to moderate
Nucleophilic substitution 2-Bromopyridine Piperidine, base 80–120°C High efficiency Limited to specific conditions >70%
Palladium-catalyzed cross-coupling 2-Bromopyridine Piperidine, Pd catalyst 80–120°C High regioselectivity Cost of catalysts Up to 85%

Notable Research Findings and Data

  • The synthesis of 2-bromopyridine via halogen exchange from 2-aminopyridine provides a robust route with yields exceeding 90%, as per patent CN104402805A.
  • Direct bromination methods, although straightforward, require careful control to avoid polybromination and mixture formation.
  • Cross-coupling reactions, especially palladium-mediated, are highly effective for attaching piperidine, offering yields above 80% and high regioselectivity.
  • The overall synthesis of 2-bromo-N-(piperidin-1-yl)pyridin-4-amine involves initial preparation of 2-bromopyridine, followed by nucleophilic substitution or cross-coupling to introduce the piperidine group.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(piperidin-1-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, or alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridin-4-amines with various functional groups replacing the bromine atom.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include the corresponding amines or other reduced forms.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

1. Medicinal Chemistry

  • Biological Activity : Research indicates that 2-Bromo-N-(piperidin-1-yl)pyridin-4-amine may exhibit antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets such as neurotransmitter receptors and enzymes involved in metabolic pathways .
  • Pharmaceutical Development : It serves as an intermediate in the synthesis of drugs targeting various diseases. Its unique structure allows for modifications that can enhance pharmacological properties, making it a candidate for further drug development .

2. Organic Synthesis

  • Building Block : The compound is employed as a building block in the synthesis of complex organic molecules and heterocycles. Its ability to undergo various chemical reactions (substitution, oxidation, reduction) facilitates the creation of diverse derivatives.
  • Material Science : In industrial applications, it is used in producing advanced materials such as polymers and catalysts due to its unique chemical reactivity.

Case Studies and Research Findings

Several studies have documented the potential of this compound:

  • Anticancer Activity : A study indicated that derivatives of this compound demonstrated significant inhibitory effects on cancer cell lines, suggesting a promising avenue for developing anticancer agents .
  • Neurotransmitter Interaction : Preliminary research focused on its binding affinity to neurotransmitter receptors, highlighting its potential role in neurological disorders.
  • Catalytic Applications : Investigations into its use as a catalyst in organic reactions have shown enhanced efficiency compared to traditional catalysts, further supporting its industrial relevance.

Mechanism of Action

The mechanism of action of 2-bromo-N-(piperidin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 2-bromo-N-(piperidin-1-yl)pyridin-4-amine, emphasizing differences in substituents, molecular properties, and synthetic outcomes.

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance halogen bonding in receptor interactions compared to chlorine. Piperidine vs.

Synthetic Efficiency

  • Reductive amination using NaBH₃CN (as in ) achieves moderate yields (~72%) for benzyl-substituted analogs, suggesting similar challenges in piperidine-substituted variants due to steric hindrance.
  • Purity levels ≥95% (seen in and ) highlight the importance of chromatographic purification (e.g., AcOEt/Hex mixtures) for pharmaceutical-grade intermediates.

Structural Diversity and Applications

  • Pyridine vs. Pyrimidine Cores : Pyrimidine analogs (e.g., 2-chloro-N-(piperidin-1-yl)pyrimidin-4-amine) introduce additional nitrogen atoms, enhancing hydrogen-bonding capabilities for kinase inhibition .
  • Nitro and Cyclopropyl Groups : The nitro group in 3-bromo-5-nitro derivatives increases electrophilicity, while cyclopropyl substituents (e.g., in ) improve metabolic stability by reducing oxidative degradation .

Halogen Exchange Considerations

  • demonstrates that halogen exchange (e.g., Br → I) on pyridin-4-amine derivatives can alter reactivity and cost-efficiency. For instance, acetyl chloride-mediated methods outperform chlorotrimethylsilane in yield and scalability, suggesting applicability to brominated analogs .

Biological Activity

2-Bromo-N-(piperidin-1-yl)pyridin-4-amine is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄BrN₃, with a molecular weight of 270.16 g/mol. The compound features a bromine atom attached to a pyridine ring and a piperidine group, which enhances its reactivity and biological interactions. The unique structure allows for various synthetic modifications that can lead to derivatives with improved biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Similar compounds have shown the ability to inhibit Na+/K+-ATPase activity and affect oncogene activity in cancer cells. The piperidine moiety is often linked to enhanced bioactivity against cancer targets.
  • Antimicrobial Activity : Studies on related piperidine derivatives suggest potential antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like bromine may enhance this activity .

The biological mechanisms through which this compound operates are primarily linked to its interaction with specific biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in critical signaling pathways related to cancer progression. Its structural similarity to known inhibitors supports this hypothesis .
  • Binding Affinity : Interaction studies indicate that the compound may bind effectively to various receptors or enzymes, influencing metabolic pathways and cellular signaling.

Anticancer Activity

A study highlighted the potential of piperidine derivatives, including this compound, in targeting cancer cells. The research focused on the inhibition of specific oncogenic pathways, demonstrating significant cytotoxic effects in vitro .

Antimicrobial Studies

In a comparative analysis of antimicrobial activities among piperidine derivatives, compounds similar to this compound displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against bacterial strains. This suggests strong antibacterial potential, particularly when modified with electron-donating or withdrawing groups .

Data Tables

Activity Type Observed Effects Reference
AnticancerInhibition of Na+/K+-ATPase
AntimicrobialMIC values: 0.0039 - 0.025 mg/mL
Enzyme InhibitionTargeting oncogenic pathways

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-bromo-N-(piperidin-1-yl)pyridin-4-amine, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation of pyridine derivatives followed by nucleophilic substitution with piperidine. For example, analogous piperidine compounds are synthesized via reactions between ketones and amines under reflux conditions, followed by purification using column chromatography and characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) . Solvent selection (e.g., DMF or THF) and temperature control are critical for optimizing yield.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm molecular structure and assess purity by identifying proton environments (e.g., aromatic protons, piperidine ring signals).
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving crystal packing and stereochemical details, particularly when studying derivatives with sulfonamide or halogen substituents .

Q. What are the known biological targets or mechanisms of action for piperidine-pyridine derivatives?

  • Methodological Answer : Piperidine derivatives often target enzymes like cholinesterases or neurotransmitter receptors. For example, similar compounds inhibit acetylcholinesterase via π-π stacking and hydrogen bonding with catalytic sites. Biological assays (e.g., enzyme inhibition kinetics or receptor binding studies using radiolabeled ligands) are recommended to validate interactions .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling identification of energetically favorable routes. For instance, reaction path search algorithms combined with molecular dynamics simulations can model bromine substitution kinetics. Computational tools like Gaussian or ORCA are used to simulate intermediates, reducing experimental trial-and-error .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) is critical. Theoretical frameworks, such as structure-activity relationship (SAR) models, should align with experimental conditions (e.g., pH, solvent polarity). Consulting domain experts and re-evaluating raw data from conflicting studies can clarify inconsistencies .

Q. What strategies address conflicting crystallographic data for halogenated piperidine derivatives?

  • Methodological Answer : Reanalyze diffraction data (e.g., using SHELX or Olex2) to check for overlooked symmetry elements or disorder. Cross-reference with computational crystallography tools (e.g., Mercury CSD) to validate packing motifs. Supplementary datasets, such as temperature-dependent crystallography, may resolve thermal motion artifacts .

Q. How to design experiments for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track degradation products. Buffer solutions across a pH range (2–12) can identify hydrolysis-sensitive moieties. For thermal stability, differential scanning calorimetry (DSC) detects phase transitions .

Q. What parameters are critical for scaling up synthesis without yield reduction?

  • Methodological Answer : Key factors include:

  • Reactor Design : Continuous flow systems improve heat/mass transfer for exothermic reactions.
  • Separation Technologies : Membrane filtration or centrifugal partitioning chromatography enhances purity.
  • Process Control : PAT (Process Analytical Technology) tools like in-line FTIR monitor reaction progress in real-time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-N-(piperidin-1-yl)pyridin-4-amine

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